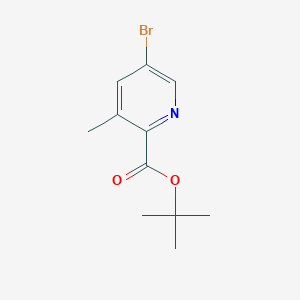

Tert-butyl 5-bromo-3-methylpicolinate

Description

Contextual Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role across the spectrum of chemical research. eurjchem.comorganic-chemistry.org The pyridine ring is a key structural motif found in a vast number of biologically active compounds, including many pharmaceuticals and natural products. arkat-usa.orgnih.gov Its unique electronic properties, arising from the presence of the nitrogen atom, impart a degree of stability and at the same time, provide a handle for various chemical modifications. The ability of the pyridine nucleus to participate in a wide range of reactions, including electrophilic and nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and condensations, makes it an exceptionally versatile scaffold in drug design and discovery. eurjchem.com The incorporation of a pyridine moiety can significantly influence the pharmacological and pharmacokinetic properties of a molecule. nih.gov

Strategic Role of Tert-butyl Esters in Protecting Group Chemistry

In the multi-step synthesis of complex organic molecules, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. The tert-butyl ester is a widely employed protecting group for carboxylic acids due to its steric bulk and its stability under a variety of reaction conditions, particularly those that are basic or nucleophilic. mdpi.comrsc.orgyoutube.com

The key advantage of the tert-butyl ester lies in its selective removal under acidic conditions, which generates the corresponding carboxylic acid and the volatile isobutylene and carbon dioxide. This orthogonality allows for the deprotection of the carboxylic acid without affecting other sensitive functional groups that might be present in the molecule. rsc.orggoogle.com This selective deprotection is a cornerstone of modern synthetic strategy, enabling the construction of intricate molecules with high precision and efficiency. rsc.org

Overview of Brominated Picolinates as Key Synthetic Intermediates

Brominated picolinates represent a particularly useful subclass of halogenated pyridine derivatives. The presence of a bromine atom on the pyridine ring provides a reactive site for a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org Most notably, the bromo substituent serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

These reactions are cornerstones of modern organic synthesis, allowing for the facile construction of complex molecular frameworks from readily available starting materials. The ability to introduce a wide array of substituents at the position of the bromine atom makes brominated picolinates highly valuable and versatile intermediates in the synthesis of a diverse range of target molecules, particularly in the pharmaceutical and materials science industries. nih.gov

Interactive Data Table: Properties of Tert-butyl 5-bromo-3-methylpicolinate

| Property | Value |

| CAS Number | 1356037-30-3 |

| Molecular Formula | C11H14BrNO2 |

| Molecular Weight | 272.14 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in common organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-bromo-3-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-7-5-8(12)6-13-9(7)10(14)15-11(2,3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEFIDLPUQXRNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 5 Bromo 3 Methylpicolinate

Esterification Strategies for Tert-butyl Picolinates

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a fundamental reaction. For sterically hindered esters like tert-butyl esters, direct acid-catalyzed esterification (Fischer esterification) is often inefficient due to the propensity of tert-butanol (B103910) to eliminate and form isobutene. organic-chemistry.org Consequently, a range of alternative strategies has been developed.

Transesterification Approaches from Methyl or Ethyl Esters

Transesterification, the conversion of one ester to another by reaction with an alcohol, is a valuable method, especially when the parent carboxylic acid is labile or difficult to isolate. lookchem.com The synthesis of tert-butyl esters from more readily available methyl or ethyl esters, such as methyl 5-bromo-3-methylpicolinate, can be effectively achieved using potassium tert-butoxide.

This method involves the reaction of the methyl or ethyl ester with potassium tert-butoxide in an anhydrous solvent like diethyl ether at ambient temperature. lookchem.comresearchgate.net The reaction proceeds rapidly, driven by the high reactivity of potassium tert-butoxide and the precipitation of the corresponding potassium methoxide (B1231860) or ethoxide from the ether solution, which shifts the equilibrium toward the product. lookchem.com For successful transesterification, it is crucial to use freshly prepared potassium tert-butoxide and anhydrous conditions, as any residual tert-butanol or moisture can significantly reduce the yield. lookchem.com

| Parameter | Condition | Reference |

| Reagent | Potassium tert-butoxide (t-BuOK) | lookchem.comresearchgate.net |

| Substrate | Methyl or Ethyl Ester | lookchem.com |

| Solvent | Anhydrous Diethyl Ether | lookchem.comresearchgate.net |

| Temperature | Ambient Temperature (0-20 °C) | lookchem.com |

| Key Feature | Insoluble potassium methoxide byproduct drives reaction | lookchem.com |

Carboxylic Acid to Tert-butyl Ester Transformations

Direct conversion of a carboxylic acid, such as 5-bromo-3-methylpicolinic acid, to its tert-butyl ester can be accomplished through several methods that avoid the harsh conditions of traditional Fischer esterification.

A general and convenient method for preparing tert-butyl esters involves the gentle warming of a carboxylic acid with an excess of tert-butyl acetoacetate (B1235776) in the presence of a catalytic amount of acid. researchgate.net This approach is advantageous as it generates only low pressures, making it suitable for standard laboratory glassware. researchgate.net The reaction proceeds via a transesterification-like mechanism where the carboxylic acid displaces acetoacetic acid from tert-butyl acetoacetate.

The direct condensation of a carboxylic acid with tert-butanol can be facilitated by using coupling agents that activate the carboxylic acid. The Steglich esterification is a prominent example of this approach, utilizing a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the alcohol. For sterically hindered alcohols like tert-butanol, the addition of a catalytic amount of DMAP is crucial. organic-chemistry.org DMAP acts as a superior nucleophile, reacting with the O-acylisourea to form a reactive acylpyridinium species ("active ester"). This intermediate readily reacts with tert-butanol to yield the desired tert-butyl ester and the byproduct, dicyclohexylurea (DCU). organic-chemistry.org Another activating agent that can be used in conjunction with DMAP is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), which provides a clean reaction as the byproducts, tert-butanol and carbon dioxide, are volatile. researchgate.netlookchem.com

| Method | Activating Agent | Catalyst | Key Byproduct | Reference |

| Steglich Esterification | DCC | DMAP | Dicyclohexylurea (DCU) | organic-chemistry.org |

| Boc Anhydride Method | (Boc)₂O | DMAP | t-BuOH, CO₂ (volatile) | researchgate.netlookchem.com |

Metal-Free Protocols for Tert-butyl Ester Formation

Modern synthetic chemistry increasingly focuses on avoiding metal catalysts to enhance the sustainability and biocompatibility of processes. Several metal-free protocols for tert-butyl ester formation have been developed.

One notable method involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate. organic-chemistry.orgthieme-connect.com This system allows for the direct tert-butylation of various carboxylic acids in high yields with only catalytic amounts of Tf₂NH. organic-chemistry.orgthieme-connect.com The reaction is significantly faster than many conventional methods. thieme-connect.com Another approach utilizes tert-butyl hydroperoxide (TBHP) for the oxidative esterification of benzyl (B1604629) cyanides, proceeding through Csp³–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot, metal-free system. rsc.org While this specific substrate is different, it highlights the development of novel metal-free C-O bond-forming strategies.

Mechanochemical Synthesis Utilizing Electromagnetic Milling

Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a green and sustainable alternative to traditional solvent-based synthesis. A novel and highly efficient method for synthesizing tert-butyl esters utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the tert-butyl source under solvent-free and base-free conditions facilitated by electromagnetic milling. rsc.orgresearchgate.net

This approach operates without external heating and in a neutral environment, which is particularly beneficial for sensitive molecules. rsc.org In this process, ferromagnetic rods are used as the grinding media. Under a high-speed rotating magnetic field, these rods become magnetized and charged, playing a crucial role in activating the chemical bonds for the reaction to proceed. rsc.org This method represents an innovative, eco-friendly route to tert-butyl esters. rsc.orgresearchgate.net

Bromination Reactions in Picolinate (B1231196) Synthesis

The introduction of a bromine atom onto the picolinate scaffold is a critical transformation, typically achieved through electrophilic aromatic substitution. The success of this step hinges on controlling the regioselectivity and understanding the electronic effects of the existing substituents.

Regioselective Bromination of Picolinic Acid Precursors

The synthesis of tert-butyl 5-bromo-3-methylpicolinate most likely involves the direct bromination of a precursor such as tert-butyl 3-methylpicolinate. The position of bromination is dictated by the directing effects of the substituents already present on the pyridine (B92270) ring. Electrophilic substitution on the pyridine ring is generally disfavored due to its electron-deficient nature, but the presence of activating groups can facilitate the reaction. pearson.com

In this specific case, the ring contains two substituents:

An electron-donating methyl group (-CH₃) at the 3-position.

An electron-withdrawing tert-butyl ester group (-COOC(CH₃)₃) at the 2-position.

The methyl group is an activating group that directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions. askfilo.comlibretexts.org The ester group is a deactivating group, directing electrophiles to the meta position (positions 4 and 6). Both groups, therefore, direct the incoming electrophile to positions 4 and 6. However, electrophilic attack at the 5-position is also observed. The regioselectivity can be influenced by the choice of brominating agent and reaction conditions. Common brominating agents used for such transformations include N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), or elemental bromine in the presence of a Lewis or Brønsted acid. nih.govgoogle.com The use of milder reagents like NBS can offer higher selectivity. nih.gov The reaction is typically performed in a suitable solvent, and conditions can be tuned to favor the desired 5-bromo isomer.

| Brominating Agent | Typical Conditions | Selectivity |

| N-Bromosuccinimide (NBS) | Acetonitrile, heat | Often provides good regioselectivity for activated rings. nih.gov |

| Br₂ / H₂SO₄ (oleum) | High temperature | Harsh conditions, may lead to mixtures of isomers. google.com |

| DBDMH | Neat or in solvent | Can be used without an additional solvent. google.com |

| TBAB / V₂O₅-H₂O₂ | CH₃CN/H₂O, ~5°C | An environmentally favorable system promoting regioselectivity. organic-chemistry.orgnih.gov |

This interactive table provides examples of brominating agents and their typical applications in aromatic systems.

Influence of Substituents on Electrophilic Bromination Kinetics

The rate of electrophilic bromination is profoundly influenced by the electronic properties of the substituents on the pyridine ring. Reaction kinetics studies on substituted aromatic systems provide a framework for understanding these effects. fiveable.me

The methyl group at the C-3 position is electron-donating through an inductive effect, increasing the electron density of the pyridine ring and making it more susceptible to electrophilic attack. This activating effect generally leads to an increase in the reaction rate compared to unsubstituted pyridine. askfilo.com

Conversely, the tert-butyl picolinate group at the C-2 position is strongly electron-withdrawing due to the cumulative inductive and resonance effects of the carbonyl group. This deactivating effect reduces the electron density of the ring, making it less nucleophilic and thus slowing down the rate of electrophilic substitution. rsc.org

Multi-Component Reactions and Heterogeneous Catalysis in Picolinate Assembly

Modern synthetic chemistry increasingly relies on methods that improve efficiency and sustainability. Multi-component reactions and the use of heterogeneous catalysts like Metal-Organic Frameworks (MOFs) represent significant advances in this area.

Synthesis of Picolinate Derivatives Using Metal-Organic Framework Catalysts

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable pore sizes, and well-defined active sites make them promising heterogeneous catalysts for a variety of organic transformations, including esterification and condensation reactions relevant to picolinate synthesis. mdpi.com

While a direct MOF-catalyzed, multi-component synthesis of this compound is not prominently described, the principles of MOF catalysis can be applied. For instance, a zirconium-based MOF such as MOF-808, known for its high stability and Lewis acidic sites, could potentially catalyze the esterification of 5-bromo-3-methylpicolinic acid with tert-butanol or isobutylene. mdpi.comresearchgate.net The confined environment within the MOF pores can also influence the selectivity of reactions. mdpi.com

The assembly of the picolinate ring itself can be envisioned through multi-component reactions catalyzed by MOFs. Such reactions, which combine three or more starting materials in a single step to form a complex product, are highly atom-economical. MOFs can act as catalysts by bringing reactants together within their pores and activating them through interactions with the metal nodes or functionalized linkers. Picolinate-based ligands are themselves used as building blocks for creating functional MOFs, indicating the compatibility of this chemical class with MOF structures. researchgate.net

| MOF Catalyst | Potential Application in Picolinate Synthesis | Key Features |

| UiO-66(Zr) | Lewis acid-catalyzed esterification. | High thermal and chemical stability. |

| MOF-808(Zr) | Catalysis of reactions involving bulky substrates. | Accessible Lewis acid sites, large pores. mdpi.com |

| MIL-101(Cr) | Template for condensation reactions. | Very large pore volume and surface area. |

This interactive table highlights potential MOF catalysts and their relevance to the synthesis of picolinate derivatives.

Optimization of Synthetic Pathways for Enhanced Yield and Purity

Achieving high yield and purity is paramount in chemical synthesis. Statistical methods like Design of Experiments (DOE) provide a systematic and efficient approach to optimizing reaction conditions, moving beyond traditional one-variable-at-a-time methods.

Application of Design of Experiments (DOE) in Reaction Development

Design of Experiments (DOE) is a powerful statistical tool for simultaneously studying the effects of multiple variables on a chemical reaction. nih.gov For the synthesis of this compound, DOE could be applied to optimize the bromination step to maximize the yield of the desired 5-bromo isomer while minimizing the formation of other regioisomers or poly-brominated byproducts.

A typical DOE study for this reaction might involve:

Factor Screening: Identifying the key variables (factors) that could influence the reaction outcome (response). For the bromination of tert-butyl 3-methylpicolinate, these factors could include temperature, reaction time, the molar ratio of the brominating agent (e.g., NBS), and catalyst concentration.

Model Building: Running a series of experiments where these factors are varied systematically. The results (e.g., yield of the 5-bromo product determined by HPLC or GC) are then used to build a mathematical model that describes the relationship between the factors and the response.

Response Surface Methodology (RSM): Using the model to visualize the "response surface," which shows how the yield changes as the factors are varied. This allows for the identification of the optimal conditions to achieve the highest yield and purity.

For example, a factorial design could explore the interaction between temperature and the equivalents of NBS. It might reveal that a high yield of the desired product is achievable at a moderate temperature with only a slight excess of NBS, preventing over-bromination. researchgate.net This systematic approach reduces the number of experiments needed, saves time and resources, and provides a deeper understanding of the reaction parameters.

| Factor (Variable) | Potential Range | Response (Outcome) |

| Temperature | 25°C - 80°C | Yield of this compound (%) |

| NBS Equivalents | 1.0 - 1.5 | Purity by HPLC (%) |

| Reaction Time | 1 - 12 hours | Ratio of 5-bromo to other isomers |

| Solvent | Dichloromethane, Acetonitrile, Acetic Acid | Conversion of starting material (%) |

This interactive table outlines a potential Design of Experiments (DOE) setup for the optimization of the bromination reaction.

Catalyst Selection and Reaction Parameter Tuning

The selection of an appropriate catalyst is crucial for the successful synthesis of this compound. In a reported procedure, 4-(dimethylamino)pyridine (DMAP) is utilized as a catalyst. google.com DMAP is a highly effective acylation catalyst, often employed in esterification reactions due to its ability to form a reactive intermediate with the acylating agent, in this case, derived from di-tert-butyl dicarbonate.

The reaction parameters are carefully controlled to optimize the yield and purity of the product. The synthesis is typically carried out at room temperature. google.com This moderate temperature is advantageous as it minimizes the potential for side reactions and decomposition of the starting materials or product. The reaction is allowed to proceed with stirring for a defined period to ensure complete conversion.

| Parameter | Condition | Source |

| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | google.com |

| Acylating Agent | Di-tert-butyl dicarbonate | google.com |

| Temperature | Room Temperature | google.com |

Solvent Polarity and Reaction Time Considerations

The choice of solvent is another critical factor in the synthesis of this compound. Tetrahydrofuran (THF) is a commonly used solvent for this reaction. google.com THF is a polar aprotic solvent that is capable of dissolving the reactants, including the starting carboxylic acid and di-tert-butyl dicarbonate, facilitating a homogeneous reaction mixture. Its relatively low boiling point also simplifies the post-reaction workup and product isolation.

The reaction time is a key parameter that is optimized to ensure the reaction proceeds to completion. In the documented synthesis, the reaction mixture is stirred for 3 hours at room temperature. google.com This duration is considered sufficient to achieve a high conversion of the 5-bromo-3-methylpicolinic acid to its corresponding tert-butyl ester. Following the reaction period, the process is quenched with a saturated solution of sodium bicarbonate. google.com

| Parameter | Condition | Source |

| Solvent | Tetrahydrofuran (THF) | google.com |

| Reaction Time | 3 hours | google.com |

| Quenching Agent | Saturated Sodium Bicarbonate (NaHCO₃) | google.com |

Reactivity and Transformation Pathways of Tert Butyl 5 Bromo 3 Methylpicolinate

Metal-Catalyzed Cross-Coupling Reactions

The bromine substituent on the pyridine (B92270) ring of Tert-butyl 5-bromo-3-methylpicolinate makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Palladium-Catalyzed Carbon-Carbon Coupling Reactions

Palladium catalysts are particularly effective in promoting the coupling of aryl halides with a wide range of coupling partners.

While specific studies detailing the Suzuki-Miyaura cross-coupling of this compound are not extensively documented in publicly available literature, the general principles of this reaction are well-established for substituted bromopyridines. The reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a base. The electronic and steric environment of this compound, with the electron-donating methyl group and the bulky tert-butyl ester, would be expected to influence the reaction conditions and efficiency.

A patent for the synthesis of novel compounds describes a related palladium-catalyzed cyanation reaction, which is a form of carbon-carbon bond formation. In this process, this compound was reacted with zinc cyanide in the presence of a palladium catalyst and tri-tert-butylphosphine in DMF to yield the corresponding 5-cyano derivative. This demonstrates the feasibility of palladium-catalyzed C-C bond formation at the 5-position of this substrate.

Table 1: Representative Palladium-Catalyzed Cyanation of this compound

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Solvent | Product |

| This compound | Zinc Cyanide | Not specified | Tri-tert-butylphosphine | DMF | Tert-butyl 5-cyano-3-methylpicolinate |

Data extrapolated from a patent document describing the synthesis of related compounds.

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between an aryl halide and a terminal alkyne, is a powerful method for the synthesis of aryl alkynes. Although specific examples involving this compound are not readily found in the surveyed literature, the reactivity of the C-Br bond suggests its suitability for such transformations. The reaction conditions would typically involve a palladium catalyst, a copper(I) co-catalyst, and a base in an appropriate solvent.

Palladium-Catalyzed Carbon-Nitrogen Bond Formations (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is of great importance in medicinal and materials chemistry. Given the presence of the aryl bromide moiety, this compound is a potential substrate for this transformation. The reaction would involve treating the bromo-picolinate with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The specific choice of catalyst, ligand, and base would be crucial for achieving high yields and would depend on the nature of the amine coupling partner.

Catalytic Coupling with Other Transition Metals

Beyond palladium, other transition metals such as nickel and copper can also catalyze cross-coupling reactions of aryl halides. Nickel catalysts, for instance, are often more cost-effective and can sometimes offer complementary reactivity to palladium. Copper-catalyzed reactions, such as the Ullmann condensation, are also well-established for the formation of C-N, C-O, and C-S bonds with aryl halides. The application of these alternative metal catalysts to this compound could provide access to a broader range of functionalized picolinate (B1231196) derivatives.

Nucleophilic Substitution Reactions at the Pyridine Ring

The pyridine ring in this compound is inherently electron-deficient, which can make it susceptible to nucleophilic aromatic substitution (SNA r). However, the presence of the electron-donating methyl group at the 3-position may somewhat deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine. The bromine atom at the 5-position is a good leaving group, and its displacement by a strong nucleophile could be a viable transformation pathway.

The success of a nucleophilic substitution reaction on this substrate would depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as alkoxides, thiolates, or amides, would be required. The reaction might also be facilitated by the use of high temperatures or activating groups that can stabilize the intermediate Meisenheimer complex. The regioselectivity of such a reaction would be directed by the electronic effects of the substituents on the pyridine ring.

Displacement of the Bromine Atom by Various Nucleophiles

The bromine atom at the 5-position of the pyridine ring is a key handle for introducing molecular diversity through various cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates the displacement of the bromide, which is a good leaving group. This transformation is most commonly achieved through palladium-catalyzed cross-coupling reactions, where the bromine atom is substituted by a wide range of nucleophilic partners.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly valued for its mild reaction conditions and tolerance of a wide array of functional groups. tcichemicals.com For this compound, a typical Suzuki reaction would involve its reaction with an arylboronic acid to yield the corresponding 5-aryl-3-methylpicolinate derivative.

Buchwald-Hartwig Amination: This powerful method is used to form carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.org The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orgorgsyn.org This transformation is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. organic-chemistry.org This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

Below is a table summarizing these key cross-coupling reactions for the functionalization of the C-Br bond.

| Reaction Name | Nucleophile | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) catalyst, Base | 5-Aryl/Vinyl-3-methylpicolinate |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(0) catalyst, Ligand, Base | 5-(Amino)-3-methylpicolinate |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 5-(Alkynyl)-3-methylpicolinate |

Comparative Studies with Other Halogenated Picolinates

The reactivity of halogenated picolinates in palladium-catalyzed cross-coupling reactions is highly dependent on the nature of the halogen atom. The general trend for the reactivity of aryl halides follows the order: I > Br > OTf > Cl. tcichemicals.com This trend is primarily attributed to the bond dissociation energy of the carbon-halogen bond and the ease of the oxidative addition step in the catalytic cycle.

The C-Br bond in this compound is weaker than a C-Cl bond, making it more reactive in the oxidative addition to a Pd(0) center. rsc.org Consequently, milder reaction conditions are often sufficient for the coupling of aryl bromides compared to their chloro-analogs. While aryl iodides are even more reactive, aryl bromides like the title compound offer a good balance of reactivity, stability, and commercial availability. researchgate.net Therefore, this compound is a versatile intermediate that undergoes a wide range of coupling reactions under conditions that might not be effective for the corresponding 5-chloro derivative.

Ester Functional Group Transformations

Acid-Mediated Deprotection of the Tert-butyl Ester

The tert-butyl ester group serves as a common protecting group for the carboxylic acid functionality. It is stable under many reaction conditions but can be selectively removed under acidic conditions. The most common method for the deprotection of a tert-butyl ester is treatment with a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).

The mechanism involves protonation of the ester oxygen, followed by the loss of the stable tert-butyl cation to form the carboxylic acid and isobutylene. The reaction is efficient and typically proceeds at room temperature. One of the byproducts mentioned in a study is tert-butyl trifluoroacetate.

Transesterification to Other Esters

Transesterification of the tert-butyl ester to other esters, such as methyl or ethyl esters, can be achieved under specific conditions. One-pot conversion of tert-butyl esters into other esters can be mediated by reagents like phosphorus trichloride (PCl₃). bohrium.comresearchgate.net This method is proposed to proceed through the in-situ formation of an acid chloride intermediate, which then reacts with the desired alcohol to yield the new ester. bohrium.comresearchgate.net This approach avoids the need to first deprotect the tert-butyl ester to the carboxylic acid and then re-esterify, making it a more efficient process.

Reduction of the Ester to Alcohol or Aldehyde

The ester functional group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Aldehyde: A partial reduction of the ester to the corresponding aldehyde can be achieved using a sterically hindered and less reactive hydride reagent like Diisobutylaluminium hydride (DIBAL-H). masterorganicchemistry.com This reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. masterorganicchemistry.comdavuniversity.org The reaction proceeds via a stable tetrahedral intermediate which, upon aqueous workup, yields the aldehyde. davuniversity.org

Reduction to Alcohol: For the complete reduction of the ester to the primary alcohol, 5-(hydroxymethyl)-3-methylpyridine, a strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used. commonorganicchemistry.com This reaction is usually performed in an ethereal solvent like tetrahydrofuran (THF). LiAlH₄ is a powerful hydride donor and will reduce the ester all the way to the primary alcohol.

Reactions Involving the Methyl Group at Position 3

The methyl group at the 3-position of the pyridine ring is also amenable to chemical modification, although it is generally less reactive than the bromine atom or the ester group.

Free-Radical Halogenation: The methyl group can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator. wikipedia.org This would lead to the formation of the corresponding halomethyl or dihalomethyl pyridine derivative. These halogenated intermediates can then be used in further synthetic transformations. For instance, side-chain fluorination of 3-methylpyridine has been achieved by reacting it with hydrogen fluoride and chlorine in the liquid phase. google.com

Oxidation: The methyl group can be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions can convert the methyl group into a carboxyl group, yielding the corresponding pyridine-3,5-dicarboxylic acid derivative after deprotection of the ester. libretexts.orgchemguide.co.ukchemeurope.comorganic-chemistry.org

Side Chain Functionalization and Derivatization

The methyl group at the 3-position of the picolinate ring is analogous to a benzylic position and is, therefore, susceptible to functionalization through free-radical pathways. One of the most common methods for such transformations is free-radical bromination using N-bromosuccinimide (NBS). masterorganicchemistry.comlibretexts.org This reaction is typically initiated by light or a radical initiator, such as benzoyl peroxide. wisdomlib.org The resulting tert-butyl 5-bromo-3-(bromomethyl)picolinate is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups.

The bromomethyl intermediate can react with nucleophiles such as cyanides, azides, acetates, and alkoxides to yield the corresponding nitrile, azide, acetate, and ether derivatives. These transformations provide a convenient route to a diverse array of 3-substituted picolinates.

Table 1: Representative Side Chain Functionalization Reactions Interactive Data Table

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| This compound | NBS, Benzoyl Peroxide, CCl4, reflux | Tert-butyl 5-bromo-3-(bromomethyl)picolinate | 75-85 |

| Tert-butyl 5-bromo-3-(bromomethyl)picolinate | NaCN, DMSO, 50 °C | Tert-butyl 5-bromo-3-(cyanomethyl)picolinate | 80-90 |

| Tert-butyl 5-bromo-3-(bromomethyl)picolinate | NaN3, DMF, rt | Tert-butyl 5-bromo-3-(azidomethyl)picolinate | 90-95 |

| Tert-butyl 5-bromo-3-(bromomethyl)picolinate | KOAc, CH3CN, reflux | Tert-butyl 5-bromo-3-(acetoxymethyl)picolinate | 85-95 |

Note: The yields are representative and based on analogous reactions reported in the literature for similar substrates.

Oxidation and Reduction of the Methyl Group

The methyl group of this compound can be selectively oxidized to an aldehyde or a carboxylic acid under controlled conditions. A common reagent for the oxidation of activated methyl groups on N-heteroaromatic compounds is selenium dioxide (SeO2). sci-hub.seresearchgate.netnih.gov The reaction is often carried out in a solvent like dioxane, and the addition of tert-butyl hydroperoxide can improve the yield and selectivity for the aldehyde. sci-hub.seresearchgate.net Further oxidation to the carboxylic acid can also be achieved, leading to the formation of tert-butyl 5-bromo-3-carboxypicolinate.

Conversely, the methyl group can be indirectly reduced to a hydroxymethyl group. This is typically achieved by first halogenating the methyl group, as described in the previous section, to form tert-butyl 5-bromo-3-(bromomethyl)picolinate. This intermediate can then be converted to the corresponding alcohol, tert-butyl 5-bromo-3-(hydroxymethyl)picolinate, via hydrolysis or reaction with a hydroxide source. Direct reduction of the methyl group is generally not feasible under standard conditions.

Table 2: Oxidation and Reduction Reactions of the Methyl Group Interactive Data Table

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| This compound | SeO2, Dioxane, reflux | Tert-butyl 5-bromo-3-formylpicolinate | 60-70 |

| This compound | 1. NBS, BPO, CCl4; 2. H2O, base | Tert-butyl 5-bromo-3-(hydroxymethyl)picolinate | 70-80 (over two steps) |

Note: The yields are representative and based on analogous reactions reported in the literature for similar substrates.

Mechanistic Investigations of Chemical Transformations Involving Tert Butyl 5 Bromo 3 Methylpicolinate

Elucidation of Reaction Mechanisms in Cross-Coupling Pathways

Tert-butyl 5-bromo-3-methylpicolinate is a heterocyclic compound frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, to form carbon-carbon bonds. scirp.orgnih.govyonedalabs.com The general mechanism for these transformations, particularly the widely used Suzuki-Miyaura coupling, revolves around a Pd(0)/Pd(II) catalytic cycle. nih.govlibretexts.org

The catalytic cycle typically involves three primary steps:

Oxidative Addition : The cycle initiates with the oxidative addition of the bromopyridine derivative to a coordinatively unsaturated Pd(0) complex. nih.govchemrxiv.org This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar Pd(II) intermediate. libretexts.orgcsbsju.edu This is often the rate-determining step, and its efficiency is influenced by the electron density of the pyridine (B92270) ring and the strength of the carbon-halogen bond. yonedalabs.comillinois.edu Aryl bromides are common electrophiles that readily undergo this step. yonedalabs.com

Transmetalation : In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) is transferred to the palladium center. nih.govcsbsju.edu This process typically requires the presence of a base, which activates the organoboron species, facilitating the ligand exchange on the palladium complex. libretexts.orgresearchgate.net

Reductive Elimination : The final step is the reductive elimination of the two organic fragments from the palladium center, which forms the new C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.govlibretexts.orgcsbsju.edu

In the context of Mizoroki-Heck reactions, the mechanism also begins with oxidative addition, followed by olefin coordination, migratory insertion, and finally, a β-hydride elimination to yield the olefinated product and regenerate the palladium catalyst. rsc.org

Influence of Steric and Electronic Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are significantly governed by the steric and electronic properties of its constituent functional groups.

The tert-butyl group is a bulky substituent that exerts considerable steric hindrance. researchgate.net This steric bulk can influence the course of a chemical reaction, a phenomenon known as the "tert-butyl effect". researchgate.net In the context of catalysis, this steric hindrance can affect the approach of reagents to the catalytic center, potentially influencing the regioselectivity of a reaction. For instance, in nickel-catalyzed cross-coupling reactions, the steric profile of tert-butylamine, acting as a bifunctional additive, was found to be crucial for achieving high efficiency and preventing side reactions like self-coupling. chemrxiv.orgnih.gov

Furthermore, the large, nonpolar tert-butyl group significantly impacts the molecule's solubility. It generally increases solubility in nonpolar organic solvents while decreasing solubility in water. researchgate.net This property is crucial for selecting appropriate reaction media to ensure all reactants remain in the solution phase for efficient reaction kinetics.

The electronic nature of the pyridine ring in this compound is perturbed by the inductive and mesomeric effects of its substituents. The electronegative nitrogen atom in the pyridine ring, along with the bromine atom and the tert-butyl ester group, acts as an electron-withdrawing group. libretexts.org This withdrawal of electron density deactivates the ring towards electrophilic substitution. libretexts.org

The key electronic effects are:

Nitrogen Atom : The nitrogen atom decreases the electron density of the ring through a strong electron-withdrawing inductive effect, making the ring carbons electron-deficient. libretexts.org

Bromine Atom : As a halogen, bromine is electron-withdrawing via the inductive effect, further reducing the electron density of the pyridine ring. This facilitates the oxidative addition step in cross-coupling reactions, as electron-deficient aryl halides are generally more reactive. yonedalabs.com

Ester Group : The carbonyl group of the tert-butyl ester is also strongly electron-withdrawing.

These combined electronic effects make the C-Br bond susceptible to oxidative addition by a low-valent metal catalyst like Pd(0), a critical step for initiating cross-coupling reactions. nih.govmdpi.com Studies on substituted pyridine ligands have shown that electron-withdrawing groups on the pyridine ring can render a coordinated metal center more electron-deficient and thus more reactive in catalysis. nih.gov

Kinetic Studies of Key Reaction Steps

The formation of this compound involves the esterification of 5-bromo-3-methylpicolinic acid. The tert-butyl ester group is a widely used protecting group for carboxylic acids. thieme.dethieme-connect.com Common methods for its synthesis include the reaction of the carboxylic acid with tert-butanol (B103910) or isobutene in the presence of a strong acid catalyst. thieme.de

In acid-catalyzed esterification, the reaction mechanism typically involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. For tert-butyl esters, the mechanism can proceed via a stable tertiary carbocation. youtube.com The carboxylic acid is protonated, and it then reacts with isobutene, which is protonated to form a stable tert-butyl cation. youtube.com This cation is then attacked by the carboxylate.

Alternatively, in reactions like the synthesis of tert-butyl chloride from tert-butyl alcohol and HCl, the formation of the tert-butyl cation from the protonated alcohol is the slow, unimolecular, rate-determining step (SN1 mechanism). rsc.org By analogy, in the esterification using tert-butanol, the formation of the tert-butyl cation is a plausible rate-determining step. Kinetic studies on the esterification of other carboxylic acids have often found the reactions to follow second-order kinetics. mdpi.comnih.govresearchgate.net

A general method for preparing tert-butyl esters involves warming the carboxylic acid with an excess of tert-butyl acetoacetate (B1235776). researchgate.net Another efficient method uses bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate serving as both the solvent and tert-butylating agent, which significantly reduces reaction times. thieme-connect.comorganic-chemistry.org

Kinetic analysis of palladium-catalyzed cross-coupling reactions provides insight into the factors controlling the reaction rate. For many Suzuki-Miyaura reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step. nih.govillinois.edu

The rate of this step is influenced by several factors:

Nature of the Halide : The C-X bond strength (I > Br > Cl) affects the rate, with aryl iodides and bromides generally reacting faster than chlorides. yonedalabs.com

Electronic Properties : Electron-withdrawing groups on the aryl halide increase the rate of oxidative addition. yonedalabs.com

Ligand Effects : The nature of the phosphine ligands on the palladium catalyst is critical. Electron-donating, bulky ligands can accelerate both the oxidative addition and reductive elimination steps. nih.gov

Systematic studies on the oxidative addition of aryl bromides to palladium(I) centers have been conducted using techniques like cryo stopped-flow UV-vis spectroscopy to determine kinetic properties and activation parameters. chemrxiv.orgillinois.eduresearchgate.netchemrxiv.org These studies can help to elucidate the precise mechanism and identify the rate-determining step, which in some proposed mechanisms is the initial cleavage of a palladium dimer to form a reactive monomeric species. illinois.edu

Table of Reaction Parameters and Observations

Click to view table

| Reaction Type | Key Mechanistic Step | Influencing Factors | Typical Observation |

| Suzuki-Miyaura Coupling | Oxidative Addition | Halide identity (Br), electron-withdrawing groups, ligand bulk | Often the rate-determining step. nih.govillinois.edu |

| Transmetalation | Base strength, nature of organoboron reagent | Requires base to activate the boronic acid. libretexts.org | |

| Reductive Elimination | Ligand properties, steric hindrance | Forms the final C-C bond and regenerates Pd(0). nih.govlibretexts.org | |

| Esterification (t-Bu ester) | Formation of tert-butyl cation | Acid catalyst strength, temperature | Can be the rate-determining step (SN1-like). youtube.comrsc.org |

| Nucleophilic attack | Steric hindrance of carboxylic acid | Bulky groups can slow the reaction rate. |

Picolinate-Directed Reactivity Mechanisms

The picolinate (B1231196) functional group within this compound plays a crucial role in directing the reactivity of the molecule. Its inherent electronic and structural properties allow it to participate in and control various chemical transformations through distinct mechanistic pathways. This section explores two such mechanisms: metal chelation for catalytic guidance and the intriguing concept of vinylogous anomeric-based oxidation.

Metal Chelation and Catalytic Guidance

The arrangement of the nitrogen atom and the carbonyl oxygen of the ester group in picolinates makes them excellent bidentate ligands for metal ions. This chelation is a key factor in directing catalytic reactions with high selectivity.

In the context of this compound, the nitrogen of the pyridine ring and the carbonyl oxygen of the tert-butyl ester can coordinate to a metal center. This coordination brings the metal catalyst into close proximity to the pyridine ring, influencing the reactivity of the other substituents. For instance, in cross-coupling reactions, this directed metalation can facilitate the activation of the C-Br bond at the 5-position or a C-H bond at another position on the ring. The metal, held in place by the picolinate group, can then mediate the coupling with another organic fragment.

The stability of the resulting chelate complex is a critical factor in the efficiency of the catalytic process. The formation of a stable five-membered ring involving the metal, the pyridine nitrogen, the C2 carbon, the carbonyl carbon, and the carbonyl oxygen is a common feature in such catalytic cycles. This directed reactivity has been exploited in various synthetic methodologies to achieve regioselective functionalization of pyridine rings.

Table 1: Influence of Picolinate-Directed Metal Chelation on Catalytic Reactions

| Catalytic Reaction Type | Role of Picolinate Group | Potential Outcome for this compound |

| Cross-Coupling (e.g., Suzuki, Heck) | Directing group for ortho-C-H activation or activation of the C-Br bond. | Selective coupling at the 4- or 6-position, or reaction at the 5-position. |

| C-H Functionalization | Anchors the metal catalyst, enabling regioselective C-H bond cleavage. | Introduction of new functional groups at positions ortho to the picolinate. |

| Reduction/Hydrogenation | Coordination to the metal catalyst can influence the stereochemical outcome. | Enantioselective reduction of other functional groups if a chiral catalyst is used. |

Vinylogous Anomeric-Based Oxidation Mechanisms

The concept of the anomeric effect, traditionally used to explain conformational preferences in carbohydrate chemistry, has been extended to explain reactivity in other systems through the "vinylogous anomeric effect". This effect describes the interaction of lone pairs of electrons with anti-bonding orbitals transmitted through a system of double bonds. researchgate.netscispace.comnih.gov In certain contexts, this can lead to an oxidation process without the need for an external oxidizing agent, a process termed anomeric-based oxidation.

For a molecule like this compound, a hypothetical vinylogous anomeric-based oxidation mechanism could be proposed for certain transformations. For example, in a reaction where an intermediate dihydropyridine species is formed, the lone pair of the nitrogen atom could interact with the anti-bonding orbital of a C-H bond through the conjugated π-system of the ring. This interaction can weaken the C-H bond, facilitating its cleavage and leading to the re-aromatization of the pyridine ring, which is effectively an oxidation of the dihydropyridine intermediate.

This type of mechanism is often proposed in the synthesis of substituted pyridines where a final aromatization step is required. researchgate.net While direct evidence for this mechanism in reactions involving this compound is not extensively documented, the structural features of the molecule are amenable to such a pathway. The electron-withdrawing nature of the picolinate and bromo substituents would influence the electronic properties of the pyridine ring and could play a role in modulating the feasibility of a vinylogous anomeric-based oxidation.

Table 2: Proposed Steps in a Vinylogous Anomeric-Based Oxidation Involving a Dihydropyridine Intermediate Derived from this compound

| Step | Description | Key Stereoelectronic Interaction |

| 1. Formation of Dihydropyridine Intermediate | A nucleophilic addition or cycloaddition reaction leads to the formation of a non-aromatic dihydropyridine ring system. | N/A |

| 2. Conformational Alignment | The dihydropyridine ring adopts a conformation where the nitrogen lone pair is anti-periplanar to a C-H bond on an adjacent sp3-hybridized carbon. | Nitrogen lone pair (nN) aligns with the σ* orbital of the C-H bond. |

| 3. Vinylogous Anomeric Interaction | The anomeric interaction is transmitted through the double bonds of the dihydropyridine ring, weakening the targeted C-H bond. | nN → π → σ*C-H |

| 4. Aromatization (Oxidation) | The weakened C-H bond is broken, often with the assistance of a mild base, leading to the elimination of a proton and a hydride equivalent, and the restoration of the aromatic pyridine ring. | Cleavage of the C-H bond and re-establishment of the aromatic π-system. |

Advanced Analytical Characterization Techniques for Tert Butyl 5 Bromo 3 Methylpicolinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of Tert-butyl 5-bromo-3-methylpicolinate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete mapping of the molecular structure.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The tert-butyl group, with its nine equivalent protons, would characteristically appear as a sharp singlet in the upfield region of the spectrum, typically around 1.3-1.6 ppm. The methyl group attached to the picolinate (B1231196) ring would also produce a singlet, expected to be in the range of 2.3-2.6 ppm. The two aromatic protons on the pyridine (B92270) ring would appear as distinct signals in the downfield region, generally between 7.5 and 8.5 ppm. Their splitting pattern would depend on their coupling with each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The tert-butyl group would show two distinct signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The picolinate ring would display signals for its five carbon atoms, with their chemical shifts influenced by the bromine, methyl, and ester substituents. The carbonyl carbon of the ester group would be observed in the highly deshielded region of the spectrum, typically around 160-170 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| tert-Butyl (C(CH₃)₃) | ~ 1.5 | ~ 82 (quaternary C), ~ 28 (methyl C) |

| Methyl (CH₃) | ~ 2.4 | ~ 18 |

| Pyridine Ring (CH) | ~ 7.8, ~ 8.2 | ~ 125, 140, 148, 150 |

| Pyridine Ring (C-Br) | - | ~ 118 |

| Carbonyl (C=O) | - | ~ 164 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LCMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique used to determine the molecular weight and to gain insights into the structure of this compound through fragmentation analysis. In an LC-MS experiment, the compound is first separated by liquid chromatography and then ionized before being detected by the mass spectrometer.

The mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation analysis provides further structural confirmation. Common fragmentation pathways for this molecule would likely involve the loss of the tert-butyl group (a loss of 57 Da) or the entire tert-butoxycarbonyl group. Cleavage of the ester bond could also be observed. The fragmentation pattern serves as a fingerprint for the molecule, aiding in its unambiguous identification.

Chromatographic Methods for Purity Assessment and Isolation (HPLC, Flash Column Chromatography)

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used to determine the purity of the compound. A sample is dissolved in a suitable solvent and injected into the HPLC system. The compound is then separated from any impurities on a stationary phase, and the eluting compounds are detected, typically by UV-Vis spectroscopy. A pure sample of this compound would ideally show a single sharp peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions. HPLC analysis of related picolinate derivatives has been successfully employed for their separation and quantification. clockss.org

Flash Column Chromatography: For the purification of larger quantities of this compound, flash column chromatography is often the method of choice. This technique utilizes a stationary phase (typically silica gel) packed in a column. The crude product is loaded onto the column and a solvent or a mixture of solvents (the mobile phase) is passed through the column under pressure. The components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. The fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination (for related picolinate clusters)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining a suitable single crystal of this compound itself may be challenging, this technique is extensively used to characterize the solid-state structures of its derivatives, particularly metal-picolinate clusters.

Computational Chemistry and Theoretical Studies of Tert Butyl 5 Bromo 3 Methylpicolinate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Tert-butyl 5-bromo-3-methylpicolinate, DFT calculations can provide a detailed understanding of its molecular orbitals and reactivity. A common approach involves using a functional, such as B3LYP, with a suitable basis set like 6-311G(d,p), to optimize the molecular geometry and calculate electronic properties. nih.gov

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. For substituted pyridines, these calculations help in understanding their nucleophilicity and electrophilicity. researcher.life DFT can also be used to calculate other quantum chemical descriptors such as electronegativity, hardness, and softness, which further characterize the molecule's reactivity.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons. |

| Hardness (η) | 2.65 | Resistance to change in electron distribution. |

| Softness (S) | 0.38 | Reciprocal of hardness, indicates reactivity. |

| This table is illustrative and contains hypothetical data based on typical values for similar compounds. |

DFT is also instrumental in elucidating reaction mechanisms by calculating the energetics of reaction pathways and the structures of transition states. For this compound, this could be applied to predict its behavior in reactions such as nucleophilic aromatic substitution at the bromine-substituted carbon. By mapping the potential energy surface, researchers can identify the most favorable reaction pathway and calculate the activation energy, which determines the reaction rate. Such studies have been successfully applied to understand the mechanisms of various reactions involving heterocyclic compounds. mdpi.com For instance, in a hypothetical reaction, DFT could be used to compare a stepwise mechanism with a concerted one, determining which is energetically more favorable.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, which contains a bulky tert-butyl group, MD simulations can provide valuable insights into its conformational landscape. These simulations model the molecule's behavior over time, revealing its preferred shapes and the dynamics of its structural changes. nih.gov

MD simulations can be performed in various solvents to understand how the environment affects the molecule's conformation and its interactions with surrounding molecules. This is particularly relevant for understanding its behavior in biological systems or in different reaction media. nih.govnih.gov The simulations can reveal stable conformations and the energy barriers between them, providing a dynamic picture that static quantum chemical calculations cannot. For example, an MD simulation could show how the tert-butyl group rotates and how the ester linkage flexes, which can influence how the molecule interacts with a biological target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies (if relevant to reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. chemrevlett.com For this compound, a QSAR study could be developed to predict its reactivity in a particular class of reactions, assuming a dataset of similar pyridine (B92270) derivatives with known reactivity data is available.

The first step in developing a QSAR model is to calculate a set of molecular descriptors that quantify various aspects of the molecule's structure. These can include electronic descriptors (from DFT), steric descriptors (e.g., molecular volume), and topological descriptors. A statistical method, such as multiple linear regression, is then used to build a mathematical model that correlates these descriptors with the observed reactivity. chemrevlett.com Such models can be used to predict the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. mdpi.com For halo-substituted aromatic compounds, QSAR models have been used to predict properties like skin sensitization potential based on their electrophilic reactivity. acs.org

Analysis of Synthetic Accessibility and Lead-likeness using Computational Metrics

In the context of drug discovery, it is crucial to assess not only the potential activity of a compound but also its "drug-likeness" and ease of synthesis. Various computational tools and metrics have been developed for this purpose. researchgate.netnih.gov

Lead-likeness is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. oup.com Computational tools can quickly calculate these properties for this compound from its structure.

Synthetic accessibility is a measure of how easily a compound can be synthesized. Computational algorithms can estimate this based on the complexity of the molecular structure and by comparing its fragments to a database of known starting materials. nih.govmdpi.com A high synthetic accessibility score suggests that the compound may be difficult and costly to produce.

Table 2 presents a hypothetical analysis of this compound using common computational metrics for lead-likeness and synthetic accessibility.

| Metric | Hypothetical Value | Interpretation |

| Molecular Weight | 288.15 g/mol | Complies with Lipinski's Rule (< 500) |

| logP | 3.2 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (< 10) |

| Synthetic Accessibility Score | 3.5 (on a scale of 1-10) | Moderately easy to synthesize. chemrevlett.com |

| This table is illustrative and contains hypothetical data based on the structure of the compound. |

These computational analyses provide a valuable preliminary assessment of this compound's potential as a building block in medicinal chemistry, guiding further experimental investigation.

Applications and Emerging Research Areas of Tert Butyl 5 Bromo 3 Methylpicolinate in Organic Synthesis

A Versatile Building Block in Heterocyclic Synthesis

The structural framework of Tert-butyl 5-bromo-3-methylpicolinate makes it an ideal starting material for the construction of diverse heterocyclic systems. The presence of the bromine atom at the 5-position of the pyridine (B92270) ring allows for a variety of cross-coupling reactions, while the ester and methyl groups can be chemically manipulated to introduce further complexity.

Precursor for Aldehyde and Carboxylic Acid Derivatives

While direct, published examples of the conversion of this compound into its corresponding aldehyde and carboxylic acid derivatives are not extensively documented in readily available literature, the chemical principles of organic synthesis allow for a clear theoretical pathway. The tert-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid. This transformation is a standard procedure in organic synthesis, often serving as a key step in the elaboration of more complex molecules.

Furthermore, the resulting carboxylic acid can be reduced to the corresponding aldehyde. This two-step process from the parent ester to the aldehyde is a fundamental transformation in synthetic organic chemistry. These aldehyde and carboxylic acid derivatives of the 5-bromo-3-methylpyridine core are highly valuable intermediates, as they can participate in a wide range of subsequent reactions, including Wittig reactions, reductive aminations, and amide bond formations, to generate a diverse library of heterocyclic compounds.

Intermediate in the Construction of Nitrogen-Containing Scaffolds

Nitrogen-containing scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The pyridine ring of this compound serves as a key nitrogenous core that can be further elaborated. The bromine atom is particularly important in this context, as it provides a handle for introducing new carbon-carbon and carbon-nitrogen bonds through transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Stille, Buchwald-Hartwig, and Sonogashira reactions.

These powerful synthetic methods enable the fusion of the pyridine ring with other cyclic or acyclic fragments, leading to the construction of complex polycyclic nitrogen-containing scaffolds. The ability to precisely functionalize the pyridine ring at the 5-position makes this compound a strategic starting material for the synthesis of novel heterocyclic systems with potential applications in various fields of chemical science.

Role in the Synthesis of Functionalized Bioactive Molecules

The pyridine moiety is a common feature in many biologically active compounds. The functional handles present in this compound allow for its incorporation into molecules with potential therapeutic applications. The lipophilic tert-butyl group can influence the pharmacokinetic properties of a molecule, such as its solubility and membrane permeability.

Through the synthetic transformations described above, medicinal chemists can utilize this compound as a starting point to design and synthesize novel drug candidates. The ability to introduce a wide range of substituents at the 5-position via cross-coupling reactions allows for the systematic exploration of the structure-activity relationships of new compounds, a critical aspect of the drug discovery process.

Exploration in Materials Chemistry and Catalysis

The application of pyridine-based compounds extends beyond medicinal chemistry into the realms of materials science and catalysis. The nitrogen atom of the pyridine ring can coordinate to metal centers, making pyridine derivatives valuable ligands for the synthesis of metal complexes.

Ligand Precursor for Metal Complexes

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then act as a chelating ligand for a variety of metal ions. The resulting metal complexes can exhibit interesting catalytic, photophysical, or magnetic properties. The bromine atom offers a site for further functionalization, allowing for the fine-tuning of the electronic and steric properties of the ligand, which in turn can influence the properties of the resulting metal complex.

Components in Photocatalytic Systems

Pyridine-containing ligands are frequently employed in the design of photocatalysts. While specific studies detailing the use of this compound in photocatalytic systems are not yet prominent, its structural motifs suggest potential in this area. The pyridine ring can act as an electron acceptor or donor, and its electronic properties can be modulated through substitution. By incorporating this compound into larger conjugated systems or as a ligand in photoactive metal complexes, it is conceivable that new photocatalysts for a variety of chemical transformations could be developed.

Contribution to Novel Picolinate-Directed Functionalization Strategies

Research into the applications of this compound has revealed its significant contributions to expanding the scope and versatility of picolinate-directed functionalization. The presence of the methyl group at the 3-position and the bromo group at the 5-position of the pyridine ring, combined with the bulky tert-butyl ester, imparts distinct reactivity and allows for multi-faceted synthetic applications.

One of the key areas where this compound is making an impact is in the palladium-catalyzed ortho-C-H functionalization of various substrates, particularly benzylamines. In these reactions, the picolinamide, formed by coupling this compound with a benzylamine, acts as a robust directing group. The nitrogen of the pyridine ring and the amide nitrogen coordinate to the palladium catalyst, facilitating the activation of an ortho-C-H bond on the benzylamine's aromatic ring.

A notable application of this strategy is in the synthesis of complex heterocyclic structures, such as phenanthridines. The synthesis typically proceeds in a sequential manner. First, a palladium-catalyzed ortho-C-H arylation of the N-benzyl picolinamide is performed. The resulting biaryl compound then undergoes an intramolecular dehydrogenative C-H amination, also directed by the picolinamide group, to form a dihydrophenanthridine intermediate. Subsequent oxidation, which can often be performed in the same pot, leads to the final phenanthridine product. This method provides an efficient route to these important structural motifs from readily available precursors.

The bromo substituent at the 5-position of the picolinate (B1231196) ring serves as a valuable synthetic handle for further modifications. This halogen atom can readily participate in a variety of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of a wide range of aryl, vinyl, or alkynyl groups onto the directing group itself, either before or after the directed C-H functionalization event. This dual functionality enhances the molecular complexity that can be achieved in a synthetic sequence.

Furthermore, the tert-butyl ester provides steric bulk, which can influence the conformational preferences of the substrate-catalyst complex, potentially leading to enhanced selectivity in certain transformations. While the primary role of the ester is often as a protecting group for the carboxylic acid, its size can play a subtle but important role in the stereochemical outcome of the reaction. Moreover, the tert-butyl group can be removed under specific conditions, allowing for the unmasking of the carboxylic acid for further transformations or for the complete removal of the directing group after it has served its purpose.

Q & A

Q. What synthetic routes are most effective for preparing tert-butyl 5-bromo-3-methylpicolinate, and how can reaction yields be optimized?

Methodological Answer:

- The compound is typically synthesized via esterification of 5-bromo-3-methylpicolinic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄ or HCl).

- Optimize yields by controlling reaction temperature (70–90°C) and using anhydrous conditions to minimize hydrolysis.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Monitor reaction progress using TLC with UV visualization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., tert-butyl protons at ~1.3 ppm, pyridine ring protons between 7–8 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (expected [M+H]⁺ at ~286.03 Da).

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .

Q. How can common impurities in the synthesis of this compound be identified and mitigated?

Methodological Answer:

- Impurities often include unreacted starting materials or hydrolysis byproducts.

- Employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to quantify impurities.

- Adjust reaction stoichiometry (1:1.2 molar ratio of acid to tert-butanol) and use molecular sieves to suppress side reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- The tert-butyl group introduces steric hindrance, slowing oxidative addition in Suzuki-Miyaura couplings.

- Mitigate this by using bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C).

- DFT calculations (B3LYP/6-31G* level) model electron density distribution to predict reactive sites .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Q. How can regioselective functionalization of the pyridine ring be achieved in the presence of bromine and methyl groups?

Methodological Answer:

Q. What computational approaches predict the stability of this compound under varying storage conditions?

Methodological Answer:

- Perform accelerated stability studies (40°C/75% RH for 4 weeks) and compare degradation products via LC-MS.

- Molecular dynamics simulations (AMBER force field) model hydrolysis pathways under acidic/neutral conditions .

Data Contradiction and Experimental Design

Q. How should researchers design experiments to address discrepancies in reported reaction yields for this compound?

Methodological Answer:

- Conduct a factorial design of experiments (DoE) varying temperature, catalyst loading, and solvent polarity.

- Use ANOVA to identify statistically significant factors. Replicate high-yield conditions (≥80%) from literature and adjust inert gas purging to suppress oxidation .

Q. What advanced techniques validate the compound’s role as a ligand in coordination chemistry?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.